molecular formula C18H20N6O5 B14768502 Lenalidomide-CO-PEG1-C2-azide

Lenalidomide-CO-PEG1-C2-azide

Número de catálogo: B14768502
Peso molecular: 400.4 g/mol
Clave InChI: MLKIEEAHULSTDP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lenalidomide-CO-PEG1-C2-azide is a functionalized cereblon ligand used in the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to target protein ligands. It is primarily used in research and development for targeted protein degradation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-CO-PEG1-C2-azide involves several steps. One common method includes the following steps:

    Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.

    Condensation: The condensation of 4-nitro-2,3-dihydroisoindol-1-one and 3-bromopiperidine-2,6-dione in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) to yield the intermediate compound.

    Hydrogenation: The hydrogenation of the intermediate compound to produce the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve optimization of the above synthetic routes to achieve higher efficiency and yield. Techniques such as design of experiments (DoE) are often employed to optimize reaction conditions and improve the overall production process .

Análisis De Reacciones Químicas

Types of Reactions

Lenalidomide-CO-PEG1-C2-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are triazole-linked conjugates, which are useful in various applications, including bioconjugation and drug development .

Aplicaciones Científicas De Investigación

Lenalidomide-CO-PEG1-C2-azide is a chemical compound designed as a building block for targeted protein degradation. It incorporates an E3 ligase ligand, a linker, and an azide functional group, making it suitable for creating proteolysis-targeting chimeras (PROTACs). The compound has a molecular weight of approximately 400.4 g/mol and a CAS number of 2940940-30-5.

Scientific Research Applications

This compound's primary function in targeted protein degradation involves acting as a ligand for cereblon, an E3 ubiquitin ligase. This promotes the ubiquitination and degradation of specific target proteins, offering a therapeutic strategy for diseases where aberrant protein levels contribute to pathogenesis, including cancer.

Key applications:

  • Targeted Protein Degradation: this compound facilitates the selective degradation of proteins by recruiting E3 ligases to target proteins, leading to their ubiquitination and subsequent breakdown.
  • PROTAC Development: It serves as a building block in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins.
  • Cancer Therapy: Due to its ability to selectively degrade proteins, this compound holds promise in cancer therapy, particularly where dysregulated protein levels drive disease progression.
  • Immunomodulation: Lenalidomide, from which this compound is derived, is known for immunomodulatory effects, such as inhibiting tumor necrosis factor-alpha secretion and modulating immune cell activity.

Interaction Studies:
Interaction studies involving this compound are focused on its binding affinity to cereblon and other E3 ligases. These studies are essential to understand its mechanism of action in promoting protein degradation and to reveal potential off-target or synergistic interactions with other therapeutic agents. Research has indicated that this compound effectively recruits cereblon, leading to enhanced ubiquitination and degradation of specific oncoproteins. Such studies are essential for understanding how modifications to the lenalidomide structure influence its biological activity and efficacy in targeted therapies.

Comparison with Similar Compounds:

Compound NameKey FeaturesUnique Aspects
Pomalidomide-PEG1-AzideE3 ligase ligand for targeted degradationDifferent PEG chain length; used for similar applications but distinct pharmacodynamics
Lenalidomide 4'-PEG1-AzideClick chemistry reagent; contains an azide groupFocused on cycloaddition reactions; less emphasis on protein degradation mechanisms
C5 Lenalidomide-PEG1-PiperazineIncorporates piperazine moiety; enhances solubilityUnique structural modification aimed at improving pharmacokinetics

Mecanismo De Acción

Lenalidomide-CO-PEG1-C2-azide exerts its effects by modulating the activity of the cereblon E3 ubiquitin ligase complex. Upon binding to cereblon, it alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is particularly useful in the development of PROTACs, which are designed to selectively degrade disease-causing proteins .

Comparación Con Compuestos Similares

Similar Compounds

  • Thalidomide-PEG1-azide
  • Pomalidomide-PEG1-azide
  • Lenalidomide-PEG1-azide

Uniqueness

Lenalidomide-CO-PEG1-C2-azide is unique due to its specific functional groups, which allow for versatile conjugation reactions. Its incorporation of a PEG linker and terminal azide group makes it particularly suitable for click chemistry applications, providing a robust platform for the development of targeted therapeutics .

Propiedades

Fórmula molecular

C18H20N6O5

Peso molecular

400.4 g/mol

Nombre IUPAC

3-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide

InChI

InChI=1S/C18H20N6O5/c19-23-20-7-9-29-8-6-16(26)21-13-3-1-2-11-12(13)10-24(18(11)28)14-4-5-15(25)22-17(14)27/h1-3,14H,4-10H2,(H,21,26)(H,22,25,27)

Clave InChI

MLKIEEAHULSTDP-UHFFFAOYSA-N

SMILES canónico

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCN=[N+]=[N-]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.